molecular formula C11H19NO B14514094 2-Azetidinone, 1-cyclooctyl- CAS No. 62665-00-3

2-Azetidinone, 1-cyclooctyl-

Cat. No.: B14514094
CAS No.: 62665-00-3
M. Wt: 181.27 g/mol
InChI Key: UIIBLOWMTUMOJY-UHFFFAOYSA-N
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Description

2-Azetidinone, 1-cyclooctyl- is a derivative of azetidinone, a class of compounds known for their β-lactam ring structure. This compound is characterized by a four-membered lactam ring with a cyclooctyl group attached to the nitrogen atom. Azetidinones are significant in medicinal chemistry due to their biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinone, 1-cyclooctyl- typically involves the Staudinger ketene-imine cycloaddition reaction. This reaction is a [2+2] cycloaddition between a ketene and an imine, forming the β-lactam ring. The reaction can be carried out thermally or photochemically using acid chlorides in the presence of triethylamine or α-diazoketones as ketene precursors .

Industrial Production Methods

Industrial production of 2-Azetidinone, 1-cyclooctyl- often employs microwave irradiation to expedite the reaction process. This method is considered greener and more efficient compared to conventional methods, offering higher yields and shorter reaction times . The reaction typically involves the cyclocondensation of Schiff bases with chloroacetyl chloride in the presence of triethylamine .

Chemical Reactions Analysis

Types of Reactions

2-Azetidinone, 1-cyclooctyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the β-lactam ring to β-amino alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the β-lactam ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include β-amino acids, β-amino alcohols, and various substituted azetidinones .

Scientific Research Applications

2-Azetidinone, 1-cyclooctyl- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Penicillins: Contain a β-lactam ring and are widely used as antibiotics.

    Cephalosporins: Another class of β-lactam antibiotics with a broader spectrum of activity.

    Carbapenems: Highly effective β-lactam antibiotics used for severe infections.

Uniqueness

2-Azetidinone, 1-cyclooctyl- is unique due to its specific cyclooctyl substitution, which may confer distinct biological activities and pharmacokinetic properties compared to other β-lactam compounds .

Properties

CAS No.

62665-00-3

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

1-cyclooctylazetidin-2-one

InChI

InChI=1S/C11H19NO/c13-11-8-9-12(11)10-6-4-2-1-3-5-7-10/h10H,1-9H2

InChI Key

UIIBLOWMTUMOJY-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)N2CCC2=O

Origin of Product

United States

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